Dutacatib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

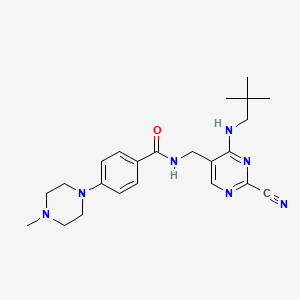

IUPAC Name |

N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWDVLZZYSYUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964518 | |

| Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501000-36-8 | |

| Record name | Dutacatib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501000368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUTACATIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3M76J6S37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Cathepsin K Inhibitors: A Case Study Approach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis and purification of potent and selective cathepsin K inhibitors, a class of therapeutic agents with significant potential in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis. Due to the limited publicly available information on the specific synthesis and purification of Dutacatib, this document utilizes a representative example of a potent nitrile-containing cathepsin K inhibitor with a similar structural scaffold to illustrate the core methodologies and principles involved in the development of this compound class.

Introduction to this compound and Cathepsin K Inhibition

This compound is identified as an experimental small molecule inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[2] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[2] Inhibition of cathepsin K is therefore a promising therapeutic strategy for conditions associated with accelerated bone loss.

The general mechanism of action for many cathepsin K inhibitors involves the formation of a reversible covalent bond between an electrophilic "warhead" on the inhibitor and the active site cysteine residue (Cys25) of the enzyme.[3] Nitrile groups are a common warhead used in the design of potent and selective cathepsin K inhibitors.[3]

Synthesis of a Representative Cathepsin K Inhibitor

While a specific synthesis protocol for this compound is not publicly available, the following section details a representative synthesis of a potent 2-cyano-pyrimidine based cathepsin K inhibitor, adapted from the medicinal chemistry literature.[4] This multi-step synthesis is illustrative of the chemical strategies employed to construct this class of molecules.

Synthetic Scheme Overview

The synthesis involves the construction of a central pyrimidine core, followed by the sequential introduction of key side chains that contribute to the inhibitor's potency and selectivity.

Disclaimer: The following experimental protocols are provided for illustrative purposes and are based on publicly available literature for similar compounds. They have not been independently verified. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (4,6-dichloro-2-(methylthio)pyrimidine)

-

Reaction: To a stirred solution of 2-mercapto-4,6-dihydroxypyrimidine (1 equivalent) in phosphorus oxychloride (5 equivalents), N,N-dimethylaniline (0.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford the dichlorinated intermediate. This intermediate is then reacted with methyl iodide (1.1 equivalents) in the presence of a base such as potassium carbonate (1.5 equivalents) in a solvent like acetone at room temperature for 12 hours to yield Intermediate 1.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of Intermediate 2 (4-chloro-6-(isobutylamino)-2-(methylthio)pyrimidine)

-

Reaction: To a solution of Intermediate 1 (1 equivalent) in a suitable solvent such as ethanol, isobutylamine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. The solvent is then evaporated under reduced pressure.

-

Purification: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of the Final Compound (Representative Cathepsin K Inhibitor)

-

Reaction: Intermediate 2 (1 equivalent) is dissolved in a solvent mixture of dioxane and water. To this solution, the desired boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) are added. The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours. After cooling, the mixture is filtered and the solvent is removed in vacuo.

-

Final Purification: The final compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis of a representative cathepsin K inhibitor based on literature precedents.

| Step | Product | Typical Yield (%) | Purity (by HPLC) |

| 1 | Intermediate 1 | 75-85 | >95% |

| 2 | Intermediate 2 | 60-70 | >95% |

| 3 | Final Compound | 40-50 | >99% |

Purification and Analytical Characterization

High purity of the final compound is critical for accurate biological evaluation and potential clinical development.

Purification Methodology

-

Primary Purification: Initial purification of intermediates and the final crude product is typically achieved using silica gel column chromatography.

-

Final Purification: Preparative RP-HPLC is the method of choice for obtaining highly pure final compounds. A C18 column is commonly used with a mobile phase gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds and to monitor reaction progress.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy are used to elucidate and confirm the chemical structure of the synthesized molecules.

Signaling Pathway in Bone Resorption Mediated by Cathepsin K

This compound, as a cathepsin K inhibitor, interferes with the process of bone resorption. The following diagram illustrates the key signaling pathway leading to cathepsin K expression and its role in the degradation of the bone matrix.

Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting materials to the final, purified cathepsin K inhibitor is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of a cathepsin K inhibitor.

Conclusion

The development of potent and selective cathepsin K inhibitors like this compound represents a significant advancement in the potential treatment of osteolytic diseases. While specific manufacturing details for this compound remain proprietary, the methodologies presented in this guide for a representative analog provide a comprehensive overview of the synthetic and purification challenges involved. The successful execution of these multi-step sequences, coupled with rigorous purification and analytical characterization, is paramount to obtaining high-quality compounds suitable for further biological and clinical investigation. The continued exploration of novel scaffolds and synthetic routes will undoubtedly lead to the discovery of next-generation cathepsin K inhibitors with improved therapeutic profiles.

References

Analysis of the Crystal Structure of Dutacatib: A Hypothetical Technical Overview

Disclaimer: As of late 2025, detailed information and publicly accessible crystal structure data for a compound specifically named "Dutacatib" are not available in widespread scientific literature or structural databases. The following in-depth technical guide is a hypothetical reconstruction based on the typical data and methodologies presented for small molecule inhibitors of cysteine proteases, such as cathepsins, a class to which a compound named "this compound" might belong. This document serves as a template to illustrate the expected content and structure for such an analysis, aimed at researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of a key cysteine protease implicated in various pathological processes. Understanding its three-dimensional structure when bound to its target enzyme is crucial for elucidating its mechanism of action, guiding further lead optimization, and facilitating the design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the crystallographic analysis of this compound in complex with its target protein, detailing the experimental procedures, structural data, and key molecular interactions.

Crystallographic Data and Refinement Statistics

The following tables summarize the data collection and refinement statistics for the crystal structure of the target enzyme in complex with this compound. These values are representative of a high-resolution structure determination and are provided here as an example.

Table 1: Crystal Data and Data Collection Statistics

| Parameter | Value |

| PDB ID | XXXX |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=50.2, b=85.3, c=110.5 |

| Resolution (Å) | 25.0 - 1.8 |

| R-merge | 0.065 (0.45) |

| I/σI | 15.2 (2.1) |

| Completeness (%) | 99.8 (99.1) |

| Redundancy | 7.1 (6.8) |

| Wavelength (Å) | 0.979 |

| Values in parentheses are for the highest resolution shell. |

Table 2: Refinement Statistics

| Parameter | Value |

| Resolution (Å) | 1.8 |

| No. of reflections (work/test) | 45,123 / 2,389 |

| R-work / R-free | 0.18 / 0.21 |

| No. of atoms (protein/ligand) | 3,450 / 35 |

| Average B-factor (Ų) | 22.5 |

| RMSD bonds (Å) | 0.008 |

| RMSD angles (°) | 1.2 |

| Ramachandran favored (%) | 98.5 |

| Ramachandran outliers (%) | 0.1 |

Experimental Protocols

The target cysteine protease was expressed in Escherichia coli BL21(DE3) cells as a His-tagged fusion protein. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8 before induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at 18°C for 16 hours. The cell pellet was harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). After sonication and centrifugation, the supernatant was loaded onto a Ni-NTA affinity column. The protein was eluted with a linear gradient of imidazole. The His-tag was cleaved by incubation with TEV protease, and the protein was further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

The purified protein was concentrated to 10 mg/mL. This compound was dissolved in DMSO to a stock concentration of 50 mM. The protein-inhibitor complex was formed by incubating the protein with a 5-fold molar excess of this compound for 2 hours on ice. Crystals were grown at 20°C using the hanging drop vapor diffusion method by mixing 1 µL of the complex solution with 1 µL of a reservoir solution containing 0.1 M MES pH 6.5, and 20% (w/v) PEG 8000. Crystals appeared within 3-5 days.

Crystals were cryo-protected by soaking in the reservoir solution supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The data were processed and scaled using XDS. The structure was solved by molecular replacement using a previously determined structure of the apo-enzyme as a search model. The initial model was refined using iterative cycles of manual model building in Coot and automated refinement in Phenix. The this compound molecule was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric quality.

Signaling Pathway and Experimental Workflow Visualizations

The following diagram illustrates a plausible signaling pathway that could be modulated by an inhibitor of a cysteine protease like this compound.

This diagram outlines the key steps involved in determining the crystal structure of the this compound-protein complex.

Conclusion

This guide has presented a hypothetical yet representative technical overview of the crystal structure analysis of a small molecule inhibitor, "this compound," in complex with its target enzyme. The detailed (though illustrative) data, protocols, and workflow diagrams provide a comprehensive framework for understanding the structural basis of inhibition. Such information is invaluable for structure-based drug design efforts aimed at developing novel and more effective therapeutic agents.

Dutacatib: An In-Depth Analysis of its Biochemical Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutacatib (AFG495) is a potent and selective, non-covalent inhibitor of cathepsin K, a lysosomal cysteine protease. Primarily investigated for its role in bone metabolism, this compound has demonstrated potential in preclinical models of cancer-induced bone disease. Furthermore, it has been identified as an inhibitor of the SARS-CoV-2 3CL protease, suggesting a possible role as an antiviral agent. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Cathepsin K

The principal mechanism of action of this compound is the inhibition of cathepsin K. Cathepsin K is highly expressed in osteoclasts, the cells responsible for bone resorption. In the acidic microenvironment of the resorption lacuna, cathepsin K degrades the primary component of the bone matrix, type I collagen. By inhibiting this enzymatic activity, this compound effectively reduces bone resorption.

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits a high affinity for human cathepsin K. The table below summarizes the available data on its inhibitory concentration.

| Target Enzyme | IC50 (nM) | Species | Notes |

| Cathepsin K | 3-6 | Human | Potent, non-covalent inhibition. |

| Cathepsin L | - | Human | Excellent selectivity profile versus Cathepsin L. Specific IC50 not available. |

| Cathepsin S | - | Human | Excellent selectivity profile versus Cathepsin S. Specific IC50 not available. |

| Cathepsin B | - | Human | Data not available. |

| SARS-CoV-2 3CLpro | - | - | This compound has been identified as an inhibitor. Specific IC50 not available. |

Biochemical Pathways Modulated by this compound

Osteoclast-Mediated Bone Resorption Pathway

This compound's primary therapeutic potential lies in its ability to interrupt the process of osteoclastic bone resorption. This is particularly relevant in pathologies characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease.

A Technical Guide to Dutacatib Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of target engagement studies for Dutacatib, a dual inhibitor of Cathepsin K and SARS-CoV-2 3C-like protease (3CLpro). The document outlines the core methodologies, presents comparative quantitative data for inhibitors of these targets, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Targets

This compound has been identified as a small molecule inhibitor targeting two distinct enzymes: human Cathepsin K and the 3C-like protease of SARS-CoV-2.[1][2] Understanding the engagement of this compound with these targets at a molecular and cellular level is crucial for its development as a potential therapeutic agent for bone diseases and viral infections.

-

Cathepsin K: A lysosomal cysteine protease predominantly expressed in osteoclasts, it plays a critical role in bone resorption by degrading type I collagen.[3] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis and other bone-related disorders.[3][4]

-

SARS-CoV-2 3CLpro: Also known as the main protease (Mpro), this viral enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drug development.[5][6]

Quantitative Analysis of Target Engagement

While specific inhibitory constants for this compound are not publicly available, this section provides a comparative summary of reported IC50 and Ki values for other well-characterized inhibitors of Cathepsin K and SARS-CoV-2 3CLpro. This data serves as a benchmark for evaluating the potency of novel inhibitors like this compound.

Cathepsin K Inhibitors: Comparative Potency

| Inhibitor | IC50 (nM) | Ki (nM) | Target Species | Notes |

| Odanacatib | 41.2[7] | - | Human | Selective, reversible inhibitor that was in late-stage clinical trials.[3] |

| Relacatib (SB-462795) | ~45 (in situ) | 0.041 | Human | Potent, orally bioavailable inhibitor.[8] |

| Balicatib | 1.4[9] | - | Human | Basic peptidic nitrile inhibitor with high selectivity.[4][9] |

| L-873,724 | 0.5[10] | - | Human | Potent and selective non-basic P3 substituent. |

| MV061194 | - | 2.5 | Human | Selective, potent reversible inhibitor.[9] |

| AZD4996 | <1 | - | Human | Highly potent and selective non-covalent inhibitor.[4] |

SARS-CoV-2 3CLpro Inhibitors: Comparative Potency

| Inhibitor | IC50 (µM) | k_inact/Ki (M⁻¹s⁻¹) | Notes |

| GC376 | 0.16 ± 0.034[11] | 6.18 x 10⁶[11] | Broad-spectrum coronavirus 3CLpro inhibitor. |

| Compound 4 | 0.151 ± 0.015[11] | 4.13 x 10⁵[11] | Identified through high-throughput screening. |

| MAC-5576 | 0.081 ± 0.012[11] | - | Did not show time-dependent inhibition.[11] |

| Walrycin B | 0.26[6][12] | - | Identified from a library of bioactive compounds. |

| Hydroxocobalamin | 3.29[6][12] | - | An approved drug identified as a 3CLpro inhibitor. |

| Suramin sodium | 6.50[6][12] | - | An approved drug identified as a 3CLpro inhibitor. |

Experimental Protocols for Target Engagement Studies

This section details standardized biochemical assays for determining the inhibitory activity of compounds like this compound against Cathepsin K and SARS-CoV-2 3CLpro.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available inhibitor screening kits.[13]

Objective: To determine the in vitro inhibitory activity of a test compound against Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K Reaction Buffer

-

Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., FF-FMK)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dilute the Cathepsin K enzyme and substrate in the reaction buffer to their optimal working concentrations.

-

-

Assay Setup:

-

Add 50 µL of the diluted Cathepsin K enzyme solution to each well of the microplate.

-

Add 10 µL of the diluted test compound or control to the respective wells.

-

Include wells for "Enzyme Control" (no inhibitor) and "Blank" (no enzyme).

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 40 µL of the diluted substrate solution to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity (Excitation/Emission = 400/505 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol is based on established high-throughput screening methods.[6][11][14]

Objective: To quantify the inhibitory activity of a test compound against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.3)

-

FRET-based peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., GC376)

-

1536-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Dispense 2 µL of 50 nM 3CLpro enzyme solution into each well.

-

Using a pin tool, transfer 23 nL of the test compound in DMSO at various concentrations.

-

Incubate the enzyme and compound at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 2 µL of 20 µM FRET substrate to each well to start the reaction.

-

-

Fluorescence Measurement:

-

Continuously measure the fluorescence (e.g., λex = 320 nm, λem = 405 nm) for 3 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration.

-

Normalize the data to a no-inhibitor control.

-

Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.[11]

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cathepsin K and the mechanism of action of SARS-CoV-2 3CLpro.

Caption: Cathepsin K activation pathway in osteoclasts and the inhibitory action of this compound.

References

- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of bone resorption by the cathepsin K inhibitor odanacatib is fully reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. biorxiv.org [biorxiv.org]

Investigating the Antiviral Properties of Dutacatib: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available information, no significant data has been found regarding the antiviral properties of a compound named "Dutacatib." This suggests that "this compound" may be a very new, preclinical compound not yet widely reported in the scientific literature, a drug candidate that has been discontinued, or potentially a misnomer.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's antiviral profile. However, the absence of published studies, clinical trial data, or even mentions in relevant scientific contexts prevents a detailed analysis of its mechanism of action, quantitative efficacy, or the experimental protocols used in its evaluation.

For a compound to be profiled for its antiviral properties, the scientific community typically requires access to data from a range of in vitro and in vivo studies. This would include, but is not limited to:

-

In Vitro Antiviral Activity: Determination of the compound's efficacy against specific viruses in cell culture models. Key metrics such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are established.

-

Cytotoxicity Assays: Assessment of the compound's toxicity to host cells to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

-

Mechanism of Action Studies: Experiments designed to elucidate how the compound inhibits viral replication. This could involve targeting viral enzymes, interfering with viral entry into host cells, or modulating host-cell pathways that the virus relies on.

-

In Vivo Efficacy: Evaluation of the compound's effectiveness in animal models of viral infection. This provides crucial information on its pharmacokinetics, pharmacodynamics, and overall potential as a therapeutic agent.

-

Clinical Trial Data: For compounds that progress to human testing, data from Phase I, II, and III clinical trials are essential to establish safety and efficacy in humans.

Without any of this foundational information for "this compound," it is not possible to construct the requested technical guide, including data tables and visualizations of signaling pathways or experimental workflows.

It is recommended to verify the spelling of the compound and to search for it under any potential alternative names or identifiers. Should information on "this compound" become publicly available in the future, a comprehensive technical analysis of its antiviral properties can be undertaken.

Dutacatib and Cancer-Induced Bone Disease: An Analysis of Available Data

Despite initial interest in the therapeutic potential of cathepsin inhibitors for cancer-induced bone disease, publicly available scientific literature and clinical trial data on Dutacatib for this indication are scarce. While the compound is identified as a cathepsin inhibitor, detailed preclinical and clinical findings regarding its specific role and efficacy in bone metastases are not readily accessible.

Cancer-induced bone disease is a significant cause of morbidity in cancer patients, arising when tumor cells metastasize to the bone. This process disrupts the normal bone remodeling balance, leading to skeletal-related events such as pathological fractures, spinal cord compression, and severe bone pain, which significantly impact a patient's quality of life. The pathophysiology involves a vicious cycle of tumor cell proliferation and bone resorption. Tumor cells in the bone microenvironment secrete factors that stimulate osteoclasts (cells that break down bone), leading to excessive bone degradation. This degradation, in turn, releases growth factors from the bone matrix that further fuel tumor growth.

The Rationale for Cathepsin K Inhibition in Bone Metastasis

Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in the degradation of bone matrix proteins, particularly type I collagen. Its critical role in bone resorption has made it an attractive target for therapeutic intervention in diseases characterized by excessive bone loss, including osteoporosis and cancer-induced bone disease. The therapeutic hypothesis is that by inhibiting cathepsin K, the excessive bone resorption driven by metastatic cancer cells can be attenuated, thereby breaking the vicious cycle and reducing skeletal-related events.

Several cathepsin K inhibitors, including odanacatib, balicatib, and this compound, have been investigated for the management of bone diseases.[1] Odanacatib, for instance, demonstrated an ability to inhibit bone resorption in post-menopausal women with osteoporosis and reduce bone turnover markers in patients with bone metastases from breast cancer.[1] However, the development of odanacatib was halted due to an increased risk of stroke.[1]

Current Status of this compound

This compound is classified as a small molecule cathepsin inhibitor.[2] However, beyond this general classification, there is a notable lack of detailed public information regarding its development and application in cancer-induced bone disease. Searches of scientific literature and clinical trial registries do not yield specific data on its mechanism of action in the context of bone metastases, nor are there published preclinical or clinical studies detailing its efficacy or safety for this indication.

The Vicious Cycle of Cancer-Induced Bone Disease

The interaction between tumor cells and the bone microenvironment is a critical driver of bone metastasis progression. This complex interplay, often referred to as the "vicious cycle," perpetuates both tumor growth and bone destruction.

Caption: The "vicious cycle" of cancer-induced bone disease, illustrating the reciprocal stimulation between tumor cells and the bone microenvironment.

General Experimental Approaches in Bone Metastasis Research

While specific protocols for this compound are unavailable, research in cancer-induced bone disease typically employs a range of established experimental models and techniques to evaluate the efficacy of new therapeutic agents.

Preclinical In Vivo Models

Animal models are crucial for studying the pathogenesis of bone metastasis and for testing novel therapies. Common models include:

-

Intracardiac/Intravenous Injection Models: Tumor cells are injected directly into the circulation (e.g., the left ventricle of the heart or the tail vein) to mimic the hematogenous spread of cancer cells to the bone.

-

Intratibial/Intrafemoral Injection Models: Tumor cells are injected directly into the bone marrow cavity of the tibia or femur to ensure the formation of bone lesions for studying the effects of drugs on established tumors.

Assessment of Bone Lesions

The effects of therapeutic agents on bone lesions in these models are typically assessed using techniques such as:

-

Radiography and Micro-computed Tomography (µCT): To visualize and quantify osteolytic (bone-destroying) or osteoblastic (bone-forming) lesions.

-

Histomorphometry: To histologically examine bone sections and quantify parameters such as tumor burden, osteoclast number, and osteoblast activity.

-

Biomechanical Testing: To assess bone strength and the risk of fracture.

Experimental Workflow for Preclinical Evaluation

A typical experimental workflow for evaluating a novel compound in a preclinical model of cancer-induced bone disease is outlined below.

Caption: A generalized experimental workflow for the preclinical evaluation of a therapeutic agent in a model of cancer-induced bone disease.

References

Technical Guide: A Framework for the Evaluation of Non-Covalent SARS-CoV-2 3CLpro Inhibitors

Disclaimer: As of the current date, there is no publicly available scientific literature on a compound named "Dutacatib" in the context of SARS-CoV-2 3CLpro inhibition. This guide has been constructed as a representative whitepaper, utilizing data and methodologies from published studies on a well-characterized, potent, non-covalent SARS-CoV-2 3CLpro inhibitor, WU-04, to serve as a practical template for researchers, scientists, and drug development professionals.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. A key target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, a critical step in the virus's replication cycle.[1][2] The absence of close human homologues makes 3CLpro an attractive and specific target for antiviral intervention.[3]

This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of non-covalent inhibitors targeting SARS-CoV-2 3CLpro, using the potent inhibitor WU-04 as a representative example.[2][4] We will detail the mechanism of inhibition, present key quantitative data in a structured format, provide detailed experimental protocols, and visualize critical pathways and workflows.

Mechanism of Action: Inhibition of Viral Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. 3CLpro is responsible for cleaving these polyproteins at no fewer than 11 conserved sites to release individual non-structural proteins (nsps) that are vital for forming the viral replication and transcription complex.[2] 3CLpro functions as a cysteine protease, utilizing a catalytic dyad composed of His41 and Cys145.[2]

Non-covalent inhibitors, such as the representative compound WU-04, are designed to fit into the catalytic pocket of the 3CLpro homodimer.[1][5] By binding to the active site, these inhibitors physically block the entry of the natural peptide substrate, thereby preventing the cleavage of the polyproteins and halting the viral replication cascade. The binding is stabilized by a network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues lining the active site.[1][5]

Quantitative Data Summary

The efficacy of a 3CLpro inhibitor is quantified through a series of in vitro and cell-based assays. The following tables summarize the key performance indicators for the representative inhibitor, WU-04.

Table 1: In Vitro Enzymatic Inhibition

| Target Protease | IC50 (nM) |

|---|---|

| SARS-CoV-2 3CLpro | 72 |

| SARS-CoV 3CLpro | 55[2] |

| MERS-CoV 3CLpro | ~1000[2] |

Table 2: Binding Affinity Analysis (Isothermal Titration Calorimetry)

| Target Protease | Binding Affinity (Kd) (nM) | Stoichiometry (n) |

|---|---|---|

| SARS-CoV-2 3CLpro | 37 | 1:1 |

| SARS-CoV 3CLpro | 65[2] | 1:1 |

Table 3: Cellular Antiviral Activity

| Cell Line | EC50 (nM) | EC90 (nM) |

|---|

| A549-hACE2 | 12 | 36 |

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of inhibitor potency and mechanism.

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic peptide substrate.[6]

Principle: A peptide substrate containing a fluorophore (e.g., EDANS) on one side of the 3CLpro cleavage sequence and a quencher (e.g., DABCYL) on the other is used.[7] In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET).[3] Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[7]

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Test compound ('this compound') and controls (e.g., DMSO as negative control)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340-380 nm, Emission: 460-500 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

-

Add 5 µL of the diluted compound or control solution to the wells of a 384-well plate.

-

Add 10 µL of 3CLpro enzyme solution (e.g., final concentration of 100 nM) to each well.

-

Incubate the plate at 37°C for 60 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., final concentration of 100 µM).

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 20 minutes) using a plate reader.

-

Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

References

- 1. Resistance mechanisms of SARS-CoV-2 3CLpro to the non-covalent inhibitor WU-04 | bioRxiv [biorxiv.org]

- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Dutacatib and the Inhibition of Cathepsin K: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of bone matrix proteins, particularly type I collagen, making it a critical enzyme in bone remodeling.[1] Dysregulation of Cathepsin K activity is implicated in pathologies characterized by excessive bone loss, such as osteoporosis. Consequently, the inhibition of Cathepsin K has emerged as a key therapeutic strategy for the treatment of these conditions. Dutacatib is a potent and selective, non-covalent inhibitor of Cathepsin K.[2][3] This technical guide provides an in-depth overview of the core principles of Cathepsin K inhibition by this compound, including its inhibitory profile and the general experimental methodologies used to characterize such inhibitors.

Quantitative Data on this compound's Inhibitory Activity

This compound has demonstrated potent and selective inhibition of human Cathepsin K in in vitro assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other notable Cathepsin K inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |

| This compound | Human Cathepsin K | 3-6 | Excellent selectivity vs. human cathepsins L and S | [2][3] |

| Odanacatib | Human Cathepsin K | 0.2 | >300-fold selective against other human cathepsins | [4][5] |

| Balicatib | Human Cathepsin K | 1.4 | Highly selective against Cathepsins B, L, and S | [6] |

| Relacatib | Human Cathepsin K | - | - | [5] |

| MIV-711 | Cathepsin K | - | - | [7] |

| ONO-5334 | Cathepsin K | - | - | [7] |

Core Signaling Pathway of Bone Resorption and Cathepsin K's Role

Osteoclast differentiation and activity are primarily regulated by the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Upon binding to its receptor RANK on osteoclast precursors, RANKL initiates a signaling cascade that leads to the maturation and activation of osteoclasts. Activated osteoclasts then adhere to the bone surface, forming a sealed resorption lacuna. They secrete protons to dissolve the mineral component of the bone and lysosomal proteases, predominantly Cathepsin K, to degrade the organic matrix.

Below is a diagram illustrating the signaling pathway leading to osteoclast activation and the central role of Cathepsin K in bone resorption.

Figure 1: Osteoclast activation and the role of Cathepsin K in bone resorption.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, this section details the general methodologies employed to characterize Cathepsin K inhibitors. These protocols are representative of the standard practices in the field and are based on studies of other well-documented inhibitors like Odanacatib.

In Vitro Cathepsin K Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant human Cathepsin K to each well of the microplate.

-

Add the serially diluted test compound to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 380/460 nm for Z-FR-AMC).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Osteoclast-Mediated Bone Resorption Assay

Objective: To assess the effect of a compound on the resorptive activity of mature osteoclasts.

Materials:

-

Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)

-

Recombinant murine M-CSF and RANKL

-

Dentine or bone slices

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

Test compound (this compound)

-

Toluidine blue stain

-

Light microscope with image analysis software

Procedure:

-

Culture osteoclast precursor cells on dentine or bone slices in the presence of M-CSF and RANKL for several days to induce osteoclast differentiation.

-

Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test compound.

-

Continue the culture for an additional period (e.g., 48-72 hours) to allow for bone resorption.

-

Remove the cells from the slices (e.g., using sonication or mechanical scraping).

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption for each condition using image analysis software.

-

Determine the concentration-dependent effect of the inhibitor on bone resorption.

The following diagram outlines the general workflow for evaluating a potential Cathepsin K inhibitor.

Figure 2: General workflow for the development of a Cathepsin K inhibitor.

Conclusion

This compound is a potent and selective inhibitor of Cathepsin K, a key enzyme in osteoclast-mediated bone resorption. While detailed public data on this compound is currently limited, the established methodologies for characterizing Cathepsin K inhibitors provide a clear framework for its preclinical and clinical development. The high potency and selectivity of this compound suggest its potential as a therapeutic agent for bone loss disorders like osteoporosis. Further research and publication of detailed studies are anticipated to fully elucidate its therapeutic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 501000-36-8|DC Chemicals [dcchemicals.com]

- 4. WO2012112363A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]

- 5. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Dutacatib: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutacatib is a potent and selective, non-covalent inhibitor of cathepsin K, with an IC50 value in the range of 3-6 nM for human cathepsin K. Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, including type I collagen. By inhibiting cathepsin K, this compound effectively blocks osteoclast-mediated bone resorption. This mechanism of action makes it a subject of investigation for diseases characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease.

Preclinical studies have demonstrated that this compound can reduce tumor-induced osteolysis and decrease the skeletal tumor burden in models of breast cancer bone metastasis. Notably, these studies suggest that this compound's primary anti-tumor effect in the context of bone metastasis is not through direct cytotoxicity to cancer cells but rather by modulating the bone microenvironment to be less conducive to tumor growth.

These application notes provide detailed protocols for investigating the effects of this compound in relevant cell culture models, focusing on its known mechanism of action.

Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption

This compound's primary cellular target is the osteoclast. In the acidic microenvironment of the resorption lacuna, cathepsin K, secreted by the osteoclast, degrades the collagenous bone matrix. This compound inhibits this enzymatic activity, thereby preventing bone breakdown. This disruption of the "vicious cycle" of bone metastasis, where tumor cells stimulate osteoclast activity leading to the release of growth factors from the bone matrix that in turn promote tumor growth, is the basis for its therapeutic potential in cancer-induced bone disease.

Experimental Protocols

Given that this compound's primary mode of action is not direct cytotoxicity to cancer cells, a co-culture system of cancer cells and osteoclasts is the most relevant in vitro model to study its efficacy. Standard cell viability and apoptosis assays are also provided for broader screening purposes.

Cancer Cell and Osteoclast Co-culture Protocol

This protocol is designed to assess the effect of this compound on cancer cell proliferation and osteoclast activity in a simulated bone microenvironment.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

-

Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)

-

Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant murine M-CSF (Macrophage colony-stimulating factor)

-

Recombinant murine RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

This compound

-

TRAP (Tartrate-resistant acid phosphatase) staining kit

-

BrdU (Bromodeoxyuridine) proliferation assay kit

-

96-well plates

Procedure:

-

Osteoclast Differentiation:

-

Seed osteoclast precursor cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Culture the cells in alpha-MEM containing 30 ng/mL M-CSF for 2-3 days until confluent.

-

Induce differentiation by replacing the medium with alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Culture for an additional 3-4 days until multinucleated osteoclasts are visible.

-

-

Co-culture Setup:

-

After osteoclast differentiation, remove the medium and seed cancer cells on top of the osteoclast layer at a density of 5 x 10^3 cells/well.

-

Allow the cancer cells to adhere for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the co-culture medium. A suggested concentration range is 1 nM to 1 µM.

-

Replace the medium in the co-culture wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

Analysis:

-

Osteoclast Activity:

-

Fix the cells and perform TRAP staining according to the manufacturer's protocol. TRAP-positive, multinucleated cells are identified as osteoclasts.

-

To assess bone resorption, perform the co-culture on bone-mimicking substrates and quantify the resorbed area (pit formation).

-

-

Cancer Cell Proliferation:

-

During the final 2-4 hours of incubation, add BrdU to the wells.

-

Measure BrdU incorporation using a BrdU ELISA kit according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of a cell population, which is an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using Propidium Iodide, PI).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cancer Cell Proliferation in Co-culture

| This compound Concentration | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |

| Vehicle Control | Value | 0% |

| 1 nM | Value | Value |

| 10 nM | Value | Value |

| 100 nM | Value | Value |

| 1 µM | Value | Value |

Table 2: Effect of this compound on Osteoclast Activity in Co-culture

| This compound Concentration | Number of TRAP+ Multinucleated Cells | % Inhibition of Osteoclastogenesis |

| Vehicle Control | Value | 0% |

| 1 nM | Value | Value |

| 10 nM | Value | Value |

| 100 nM | Value | Value |

| 1 µM | Value | Value |

Table 3: Cell Viability (MTT Assay) of [Cell Line] after 48h Treatment with this compound

| This compound Concentration | Absorbance at 570 nm | % Cell Viability |

| Vehicle Control | Value | 100% |

| 1 nM | Value | Value |

| 10 nM | Value | Value |

| 100 nM | Value | Value |

| 1 µM | Value | Value |

Table 4: Apoptosis (Annexin V/PI Staining) of [Cell Line] after 48h Treatment with this compound

| This compound Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Value | Value | Value |

| 1 nM | Value | Value | Value |

| 10 nM | Value | Value | Value |

| 100 nM | Value | Value | Value |

| 1 µM | Value | Value | Value |

Application Notes and Protocols for Dutacatib Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dutacatib and Cathepsin K

This compound is a potent and selective, non-covalent inhibitor of Cathepsin K (CatK), a lysosomal cysteine protease.[1][2] It exhibits an IC50 value of 3-6 nM against human Cathepsin K and demonstrates excellent selectivity over other human cathepsins, such as L and S.[1][2] Cathepsin K is the most abundant cysteine protease produced by osteoclasts and plays a crucial role in bone resorption by degrading type I and type II collagen, the major components of bone and cartilage. Due to its central role in bone metabolism, Cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. This compound's inhibitory action on Cathepsin K makes it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential therapeutic candidate for bone-related disorders.[3]

This document provides detailed application notes and protocols for developing and utilizing cell-based assays to characterize the activity of this compound and other Cathepsin K inhibitors.

Signaling Pathways Involving Cathepsin K

Cathepsin K expression and activity are intricately regulated by several signaling pathways, primarily in osteoclasts. The Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway is a key regulator of osteoclast differentiation and function. Binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and NFATc1. NFATc1 directly promotes the transcription of Cathepsin K. Other signaling pathways, including those involving TGF-β and mTOR, have also been implicated in regulating Cathepsin K activity and its role in cellular processes.

Data Presentation

The following tables summarize the inhibitory activity of this compound and other representative Cathepsin K inhibitors.

Table 1: In Vitro Enzymatic Inhibition of Cathepsin K

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Human Cathepsin K | 3 - 6 | Enzymatic | [1][2] |

| Odanacatib | Human Cathepsin K | 0.2 | Enzymatic | N/A |

| Balicatib | Human Cathepsin K | 1.4 | Enzymatic | N/A |

| Relacatib | Human Cathepsin K | 0.041 | Enzymatic | N/A |

Table 2: Selectivity Profile of this compound

| Cathepsin Isoform | Selectivity vs. Cathepsin K | Reference |

| Cathepsin L | High | [1][2] |

| Cathepsin S | High | [1][2] |

| Cathepsin B | High | N/A |

Table 3: Cell-Based Assay Data for Cathepsin K Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| This compound | Osteoclasts | Bone Resorption | Pit Area | TBD | N/A |

| Odanacatib | Human Osteoclasts | Bone Resorption | CTx Release | ~10 | N/A |

| Balicatib | Fibroblasts | Enzyme Occupancy | Cathepsin K Activity | <10 | N/A |

(TBD: To be determined. This table should be populated with data generated from the described protocols.)

Experimental Protocols

Protocol 1: In Vitro Cathepsin K Activity Assay (Fluorometric)

This assay measures the enzymatic activity of Cathepsin K by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant Human Cathepsin K

-

Cathepsin K Substrate (e.g., Z-LR-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

This compound and other test compounds

-

96-well black microplate

-

Fluorescence plate reader

Workflow:

References

Application Notes and Protocols for Western Blot Analysis of STAT3 Signaling Pathway Inhibition by a Representative Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to characterize the effects of a specific inhibitor on the STAT3 signaling pathway. For the purpose of this guide, we will refer to a representative STAT3 inhibitor as "STAT3-i".

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which is crucial for assessing the activation state of signaling proteins like STAT3. These protocols detail the methods for treating cells with a STAT3 inhibitor and subsequently analyzing the effects on STAT3 phosphorylation and downstream target gene expression using Western blot.

Mechanism of Action of the Representative STAT3 Inhibitor (STAT3-i)

The representative STAT3 inhibitor, STAT3-i, is a small molecule compound designed to specifically suppress the activity of the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the critical tyrosine 705 residue. This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation and survival. By preventing this phosphorylation, STAT3-i effectively blocks the downstream signaling cascade.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the dose-dependent effect of STAT3-i on the expression levels of total STAT3, phosphorylated STAT3 (p-STAT3), and a downstream target protein, Bcl-xL, in a cancer cell line.

| Treatment Concentration of STAT3-i (µM) | Relative p-STAT3 (Tyr705) Expression (Normalized to Total STAT3) | Relative Total STAT3 Expression (Normalized to Loading Control) | Relative Bcl-xL Expression (Normalized to Loading Control) |

| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |

| 0.1 | 0.85 | 0.98 | 0.92 |

| 0.5 | 0.52 | 1.01 | 0.65 |

| 1.0 | 0.21 | 0.97 | 0.33 |

| 5.0 | 0.05 | 0.99 | 0.12 |

| 10.0 | 0.02 | 0.96 | 0.08 |

Experimental Protocols

Cell Culture and Treatment with STAT3-i

-

Cell Seeding: Plate the desired cancer cell line (e.g., DU145, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of STAT3-i in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of STAT3-i or a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 3, 6, 12, or 24 hours) to observe the inhibitory effects.

Protein Extraction (Cell Lysis)

-

Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

-

Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled tubes.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of total protein for the subsequent Western blot analysis.

Western Blot Analysis

-

Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be prepared in the blocking buffer as recommended by the manufacturer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to ensure accurate comparison between samples.

Visualizations

Caption: STAT3 signaling pathway and the inhibitory action of STAT3-i.

Caption: Experimental workflow for Western blot analysis.

Troubleshooting & Optimization

Dutacatib interference with assay reagents

Technical Support Center: Dutacatib

Disclaimer: Publicly available information on this compound is limited. The "-catib" suffix suggests it is a cathepsin inhibitor[1]. This guide provides general troubleshooting advice for researchers working with small molecule inhibitors in biochemical assays, with a focus on potential interference with assay reagents. The principles outlined here are broadly applicable to enzyme assays, including those for cathepsins and kinases.

Frequently Asked Questions (FAQs)

Q1: My assay is not working (no signal or very weak signal). What are the common causes?

A: A lack of signal can stem from several issues:

-

Incorrect Reagent Storage or Handling: Reagents, especially enzymes, may degrade if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.[2] Always check the expiration date and storage recommendations on the datasheet.[3]

-

Omission of a Reagent: Double-check that all necessary components were added to the reaction mixture.[4]

-

Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol.[3][4]

-

Use of an Incompatible Microplate: For fluorescence assays, use black plates to minimize background signal.[3][4] For luminescence, white plates are recommended, and for absorbance, clear plates should be used.[3][4]

-

Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It's advisable to keep enzymes on ice when not in use.[4]

Q2: I'm observing high background signal in my negative control wells. What could be the reason?

A: High background can be caused by:

-

Autofluorescence of the Test Compound: The compound itself may be fluorescent at the assay's wavelengths, leading to a false positive signal.

-

Contaminated Reagents: Impurities in buffers, substrates, or other reagents can contribute to background signal.[5]

-

Light Leakage or Inappropriate Plates: Using the wrong type of microplate (e.g., clear plates for a fluorescence assay) can lead to signal bleed-through from adjacent wells.

Q3: My results show high variability between replicate wells. How can I improve consistency?

A: High variability often points to technical errors in assay setup:

-

Pipetting Inaccuracies: Inconsistent pipetting, especially of small volumes, can lead to significant differences between wells.[6] Using calibrated pipettes and preparing a master mix for common reagents can help.[3][6]

-

Air Bubbles: Bubbles in the wells can interfere with optical readings.[4] Be sure to pipette carefully down the side of the well.[4]

-

Incomplete Mixing: Ensure all components in the wells are thoroughly mixed.[4]

-

Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[2] Using temperature-controlled equipment or filling the outer wells with buffer can mitigate this.[2]

Q4: Could this compound be directly interfering with my assay components?

A: Yes, small molecules can interfere with assays in several ways beyond direct enzyme inhibition:

-

Compound Fluorescence: As mentioned, the compound may emit light at the detection wavelength.

-

Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal (an inner filter effect).

-

Reagent Reactivity: Some compounds can react directly with assay reagents, such as the substrate or detection antibodies.

-

Luciferase Inhibition: In kinase assays that use luciferase to measure ATP consumption, the test compound might inhibit luciferase itself, leading to an artificially low light signal and a false negative result.[7]

Troubleshooting Guides

Guide 1: Diagnosing High Background Signal

-

Run a "Compound Only" Control: Add this compound to a well with all assay components except the enzyme. If you still observe a high signal, it is likely due to the compound's intrinsic fluorescence.

-

Check for Contamination: Prepare fresh reagents and repeat the assay. If the background signal decreases, one of your previous reagent stocks may have been contaminated.

-

Optimize Plate Type: Confirm you are using the appropriate microplate for your assay's detection method (e.g., black plates for fluorescence).[3][4]

Guide 2: Addressing Low or No Signal

-

Verify Reagent Activity: Run a positive control with a known inhibitor or activator to ensure the enzyme and substrate are active.[2]

-

Review Protocol and Calculations: Meticulously re-read the entire protocol to ensure no steps were missed or reagents were incorrectly diluted.[4]

-

Check Instrument Settings: Confirm the plate reader's wavelength, filter settings, and read time are correct for the assay.[3]

-

Prepare Fresh Reagents: If reagents have been stored for a long time or subjected to freeze-thaw cycles, prepare fresh dilutions from stock.[2]

Data Presentation: Common Assay Interferences and Mitigation

| Interference Type | Potential Cause | Effect on Readout | Mitigation Strategy |

| Compound Autofluorescence | The compound emits light at the detection wavelength. | False Positive | Run a "compound only" control and subtract the background. Use a different assay format (e.g., radiometric).[8] |

| Inner Filter Effect (Quenching) | The compound absorbs excitation or emission light. | False Negative | Use lower compound concentrations if possible. Switch to a non-optical assay format. |

| Non-Specific Inhibition | The compound chelates necessary cofactors or aggregates, inhibiting the enzyme non-specifically. | False Positive | Include detergents (e.g., Triton X-100) in the assay buffer to prevent aggregation. |

| Luciferase Inhibition | In coupled assays, the compound inhibits the reporter enzyme (luciferase). | False Negative | Run a counter-screen against luciferase to identify off-target inhibition. |

| Soluble Target Interference | The drug target itself bridges assay reagents, especially in immunogenicity assays.[9][10] | False Positive | Use blocking agents, such as anti-target antibodies, or implement sample pre-treatment steps like acid dissociation.[9][10][11] |

| Reagent Impurity | Contaminants in assay components (e.g., ATP, buffers).[5] | Variable/Inaccurate | Use high-purity reagents and prepare fresh solutions. |

Experimental Protocols

General Protocol: Cathepsin K Fluorogenic Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for Cathepsin K activity (e.g., 0.1 M phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0).[12] Warm to room temperature before use.[3]

-

Cathepsin K Enzyme: Thaw the enzyme on ice. Dilute to the desired concentration (e.g., 0.5 ng/µl) in 1x Assay Buffer immediately before use.[13]

-

Fluorogenic Substrate: Prepare a stock solution of the Cathepsin K substrate. Dilute to the final working concentration in 1x Assay Buffer. Protect from light.[13]

-

Test Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series at a concentration 10-fold higher than the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.[13]

2. Assay Procedure (96-well plate format):

-

Add 10 µl of diluted Cathepsin K enzyme to all wells except the "Negative Control" wells.

-

Add 10 µl of 1x Assay Buffer to the "Negative Control" wells.[13]

-

Add 2.5 µl of the serially diluted this compound solutions to the "Test Inhibitor" wells.

-

Add 2.5 µl of the diluent solution (e.g., 1x Assay Buffer with the same percentage of DMSO as the inhibitor solutions) to the "Positive Control" and "Negative Control" wells.[13]

-

Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the reaction by adding 12.5 µl of the diluted fluorogenic substrate to all wells.[13]

-

Incubate at room temperature for 60 minutes, protected from light. Alternatively, perform a kinetic analysis by taking readings at multiple time points.[13]

3. Data Analysis:

-